molecular formula C24H23N3O B11457842 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11457842
M. Wt: 369.5 g/mol
InChI Key: AEKWYFFLXFCONP-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic scaffold fused with a ketone group at position 4. The structure features a 3,4-dihydroisoquinoline moiety at position 2 and a 4-methylphenyl group at position 5. These substituents confer unique physicochemical and pharmacological properties.

Synthetic routes for analogs (e.g., via coupling reactions using PdCl₂(PPh₃)₂ and boronic acids) suggest modular strategies for structural diversification .

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23N3O/c1-16-6-8-18(9-7-16)20-12-22-21(23(28)13-20)14-25-24(26-22)27-11-10-17-4-2-3-5-19(17)15-27/h2-9,14,20H,10-13,15H2,1H3

InChI Key

AEKWYFFLXFCONP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C5C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization reactions: Formation of the quinazolinone core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the 3,4-dihydroisoquinolin-2(1H)-yl and 4-methylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Influence on cellular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, primarily through substitutions at positions 2 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Weight Key Features Source
Target Compound 3,4-Dihydroisoquinolin-2(1H)-yl 4-Methylphenyl 369.47* High lipophilicity; potential CNS activity
2-(3,5-Dimethylpiperidin-1-yl)-7-(4-Methylphenyl)-7,8-Dihydroquinazolin-5(6H)-one 3,5-Dimethylpiperidin-1-yl 4-Methylphenyl 349.47 Reduced aromaticity; improved solubility
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-7-(4-Methylphenyl)-7,8-Dihydroquinazolin-5(6H)-one 4-(3-Methoxyphenyl)piperazin-1-yl 4-Methylphenyl 428.53 Enhanced hydrogen-bonding capacity; serotonin receptor affinity
2-(2,3-Dihydro-1H-Indol-1-yl)-7-Phenyl-7,8-Dihydroquinazolin-5(6H)-one 2,3-Dihydro-1H-indol-1-yl Phenyl 341.41 Lower molecular weight; reduced steric hindrance
7-(2-Chlorophenyl)-2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7,8-Dihydroquinazolin-5(6H)-one 4-(2-Methoxyphenyl)piperazin-1-yl 2-Chlorophenyl 448.94 Halogenation improves metabolic stability

*Molecular weight estimated based on analogs in .

Key Findings:

Substituent Effects on Solubility: Piperidine/piperazine-containing analogs (e.g., 3,5-dimethylpiperidin-1-yl) exhibit higher aqueous solubility compared to aromatic substituents like dihydroisoquinoline due to reduced π-π stacking interactions . The 3,4-dihydroisoquinoline group in the target compound increases logP (predicted >3.5), favoring blood-brain barrier penetration but limiting oral bioavailability .

Piperazine Derivatives: Compounds like BH53943 (2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-quinazolinone) demonstrate dual serotonin/dopamine receptor modulation, highlighting substituent-driven selectivity .

Synthetic Accessibility: The target compound’s dihydroisoquinoline group requires multi-step synthesis (e.g., Buchwald-Hartwig coupling or reductive amination), whereas piperazine derivatives are more straightforward to functionalize .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the dihydroisoquinoline and quinazoline family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on available literature.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}

This structure features a dihydroisoquinoline moiety linked to a quinazolinone framework, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds featuring the dihydroisoquinoline structure. For instance, derivatives targeting PRMT5 , an epigenetic regulator implicated in cancer, have shown significant antiproliferative effects. One such derivative demonstrated an IC50 of 8.5 nM against PRMT5 and a GI50 of 18 nM in MV4-11 leukemia cells, indicating strong efficacy in inhibiting tumor growth .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Methylation: The compound may inhibit protein arginine methyltransferases (PRMTs), which play critical roles in gene expression and cell proliferation.
  • Cell Cycle Arrest: Compounds with similar structures have been observed to induce cell cycle arrest at various phases, contributing to their antiproliferative effects.

Study 1: PRMT5 Inhibition

In a recent study focusing on PRMT5 inhibitors, compounds structurally related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one were synthesized and evaluated. The lead compound showed potent inhibition in cellular assays and was effective in reducing tumor size in mouse xenograft models .

Study 2: Kinase Inhibition

Another study explored a series of benzamide derivatives that included dihydroisoquinoline structures. These compounds were evaluated for their ability to inhibit RET kinase , a target for cancer therapy. The results indicated that certain derivatives exhibited moderate to high potency in ELISA-based assays .

Data Summary

Activity IC50/GI50 Target Reference
PRMT5 Inhibition8.5 nM / 18 nMProtein Methyltransferase
RET Kinase InhibitionModerateRET Kinase

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